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Compound Name: (hydroxymethyl)phenylboronic
acid

Cat. No.: B582417

\ J

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, publicly available experimental *H and 3C NMR
data for 2-fluoro-3-(hydroxymethyl)phenylboronic acid are limited. The data presented
herein is predicted based on the analysis of structurally analogous compounds. This guide is
intended to serve as a reference for the synthesis, characterization, and application of this
compound.

Predicted *H and **C NMR Data

The following tables summarize the predicted chemical shifts (8) in parts per million (ppm),
multiplicities, and coupling constants (J) in Hertz (Hz) for 2-fluoro-3-
(hydroxymethyl)phenylboronic acid. Spectra are referenced assuming a standard
deuterated solvent such as DMSO-de.

Table 1: Predicted *H NMR Spectral Data
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Proton Predicted & o Predicted J
. Multiplicity Notes
Assignment (ppm) (H2)
H-4 ~7.4-76 Triplet (1) 3)(HH) = 7.5
H-5 ~7.2-74 Multiplet (m)
This proton is
ortho to the
boronic acid
group and meta
Doublet of 3J(HH) = 7.5, to the fluorine,
H-6 ~76-7.8
doublets (dd) 4J(H,F)=5.0 showing coupling
to both the
adjacent proton
and through-
space to fluorine.
The chemical
shift of the
benzylic protons
can be variable
-CH20H ~4.6-4.8 Singlet (s) and may show
coupling to the
hydroxyl proton if
exchange is
slow.
The hydroxyl
proton signal is
often broad and
-CH20H ~53-55 Singlet (s, broad) its position is
dependent on
concentration
and temperature.
-B(OH )2 ~8.0-8.5 Singlet (s, broad)  The boronic acid

protons are
exchangeable

and typically
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appear as a

broad singlet.

Table 2: Predicted 3C NMR Spectral Data

Carbon Assignment

Predicted & (ppm)

Notes

The signal for the carbon
attached to the boron atom

can be broad or sometimes

C1-B(OH)2 ~130- 135
unobserved due to the
quadrupolar relaxation of the
boron nucleus.[1]
The carbon directly attached to
CoF ~160 - 165 (d, J(C,F) = 240- fluorine will appear as a
250 Hz) doublet with a large one-bond
C-F coupling constant.
C3-CH20H ~135- 140
C4 ~128 - 132
cs ~120 - 125 (d, J(C,F) = 15-25 This carbon will exhibit
Hz) coupling to the fluorine atom.
6 ~130 - 135 (d, J(C,F) =5-10 This carbon will exhibit
Hz) coupling to the fluorine atom.
-CH20H ~60 - 65

Experimental Protocols for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality *H and 3C NMR

spectra of 2-fluoro-3-(hydroxymethyl)phenylboronic acid.

Sample Preparation

e Solvent Selection: Aprotic polar solvents are generally preferred for phenylboronic acids to

ensure good solubility and minimize the formation of boroxine anhydrides. Deuterated
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dimethyl sulfoxide (DMSO-ds) is a highly recommended choice. Deuterated methanol
(CDs0OD) can also be used, but may lead to esterification of the boronic acid.

o Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-
0.7 mL of the deuterated solvent.

o Sample Purity: Ensure the sample is dry and free from paramagnetic impurities, which can
cause significant line broadening.

e Procedure:

o Weigh 5-10 mg of 2-fluoro-3-(hydroxymethyl)phenylboronic acid into a clean, dry NMR
tube.

o Add approximately 0.6 mL of the chosen deuterated solvent.

o Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

NMR Spectrometer Parameters

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal signal dispersion and resolution.

e 'H NMR Acquisition:
o Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
o Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
e 13C NMR Acquisition:
o Pulse Program: A standard proton-decoupled 3C NMR experiment should be performed.

o Number of Scans: A significantly larger number of scans will be required for 33C NMR due
to its lower natural abundance and sensitivity. The exact number will depend on the
sample concentration and spectrometer sensitivity.

Visualization of the Characterization Workflow
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The following diagram illustrates a logical workflow for the synthesis and characterization of 2-
fluoro-3-(hydroxymethyl)phenylboronic acid.

Synthesis

Starting Materials

Chemical Reaction
(e.g., Lithiation followed by borylation)

:

Aqueous Work-up
and Extraction

:

Purification
(e.g., Recrystallization or Chromatography)

Charagterization

Isolated Product:

2-Fluoro-3-(hydroxymethyl)phenylboronic acid

NMR Spectroscopy Mass Spectrometry
(1H, 13C, 19F, 11B) (e.g., HRMS) Infrared Spectroscopy
Purity Assessment

(e.g., HPLC, Elemental Analysis)
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Caption: Workflow for the synthesis and characterization of 2-fluoro-3-
(hydroxymethyl)phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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